molecular formula C28H21N5O3 B11678312 (E)-N-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-(4-methoxyphenyl)methanimine

(E)-N-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-(4-methoxyphenyl)methanimine

Cat. No.: B11678312
M. Wt: 475.5 g/mol
InChI Key: HQLRJGDNZWLAJN-OKCVXOCRSA-N
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Description

(E)-N-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-(4-methoxyphenyl)methanimine is a complex organic compound that features a furotriazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-(4-methoxyphenyl)methanimine typically involves multi-step organic reactions. The key steps may include:

  • Formation of the furotriazolopyrimidine core through cyclization reactions.
  • Introduction of the diphenyl groups via Friedel-Crafts acylation.
  • Methoxylation of the phenyl ring.
  • Formation of the imine linkage through condensation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the imine linkage, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a quinone derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.

Biology

Medicine

    Anticancer: The compound could be investigated for its anticancer properties.

    Antimicrobial: Potential use as an antimicrobial agent.

Industry

    Materials Science: Applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in a pharmacological context, the compound might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-(4-hydroxyphenyl)methanimine
  • (E)-N-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-(4-chlorophenyl)methanimine

Uniqueness

The uniqueness of (E)-N-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-(4-methoxyphenyl)methanimine lies in its specific structural features, such as the methoxy group on the phenyl ring and the furotriazolopyrimidine core, which may confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C28H21N5O3

Molecular Weight

475.5 g/mol

IUPAC Name

(E)-N-[(11,12-diphenyl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)methoxy]-1-(4-methoxyphenyl)methanimine

InChI

InChI=1S/C28H21N5O3/c1-34-22-14-12-19(13-15-22)16-30-35-17-23-31-27-25-24(20-8-4-2-5-9-20)26(21-10-6-3-7-11-21)36-28(25)29-18-33(27)32-23/h2-16,18H,17H2,1H3/b30-16+

InChI Key

HQLRJGDNZWLAJN-OKCVXOCRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/OCC2=NN3C=NC4=C(C3=N2)C(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

COC1=CC=C(C=C1)C=NOCC2=NN3C=NC4=C(C3=N2)C(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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